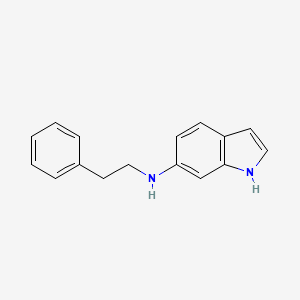
N-Phenethyl-1H-indol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenethyl-1H-indol-6-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound has a molecular formula of C16H16N2 and a molecular weight of 236.31 g/mol .
Vorbereitungsmethoden
The synthesis of N-Phenethyl-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and the conversion of the epoxide into an allylic alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Analyse Chemischer Reaktionen
N-Phenethyl-1H-indol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles .
For example, oxidation of this compound can lead to the formation of corresponding indole-6-carboxylic acid derivatives. Reduction reactions can convert the compound into its corresponding amine derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
N-Phenethyl-1H-indol-6-amine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties .
In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic applications. They are known to interact with various biological targets, making them candidates for drug development. In the industry, these compounds are used in the synthesis of dyes, pigments, and other materials .
Wirkmechanismus
The mechanism of action of N-Phenethyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For example, they can inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes .
The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
N-Phenethyl-1H-indol-6-amine can be compared with other indole derivatives, such as serotonin, tryptophan, and indomethacin. These compounds share the indole ring structure but differ in their functional groups and biological activities .
Serotonin: A neurotransmitter involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
This compound is unique due to its specific phenethylamine substitution, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H16N2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-1H-indol-6-amine |
InChI |
InChI=1S/C16H16N2/c1-2-4-13(5-3-1)8-10-17-15-7-6-14-9-11-18-16(14)12-15/h1-7,9,11-12,17-18H,8,10H2 |
InChI-Schlüssel |
ZKOZYDSIRWJDIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=CC3=C(C=C2)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)







![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)



![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
